![molecular formula C18H22N2O8S B5230788 1-(2-furylmethyl)-4-[(4-methoxyphenyl)sulfonyl]piperazine oxalate](/img/structure/B5230788.png)
1-(2-furylmethyl)-4-[(4-methoxyphenyl)sulfonyl]piperazine oxalate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(2-furylmethyl)-4-[(4-methoxyphenyl)sulfonyl]piperazine oxalate is a chemical compound that has gained significant attention in the scientific research community due to its potential applications in various fields. This compound is also known as TAK-659 and is a potent and selective inhibitor of Bruton's tyrosine kinase (BTK). BTK is a crucial enzyme involved in B-cell receptor signaling, and its inhibition has shown promising results in the treatment of several autoimmune diseases and B-cell malignancies.
Wirkmechanismus
1-(2-furylmethyl)-4-[(4-methoxyphenyl)sulfonyl]piperazine oxalate inhibits BTK by binding to its active site and preventing its phosphorylation. This, in turn, blocks downstream signaling pathways involved in B-cell activation and proliferation. The inhibition of BTK also reduces the production of pro-inflammatory cytokines, which can contribute to the pathogenesis of autoimmune diseases.
Biochemical and physiological effects:
The biochemical and physiological effects of 1-(2-furylmethyl)-4-[(4-methoxyphenyl)sulfonyl]piperazine oxalate are primarily related to its inhibition of BTK. This inhibition can reduce the production of autoantibodies, pro-inflammatory cytokines, and induce apoptosis in B-cell malignancies. However, the compound may also have off-target effects on other kinases, which can lead to unwanted side effects.
Vorteile Und Einschränkungen Für Laborexperimente
One of the significant advantages of 1-(2-furylmethyl)-4-[(4-methoxyphenyl)sulfonyl]piperazine oxalate is its selectivity for BTK. This selectivity allows for more precise targeting of B-cell signaling pathways and reduces the risk of off-target effects. However, the compound's potency and selectivity may also limit its use in certain experiments, as higher concentrations may be required to achieve the desired effect.
List as many
Zukünftige Richtungen
As possible:
1. Further investigation of the compound's selectivity and potency in different experimental settings.
2. Development of more efficient synthesis methods for 1-(2-furylmethyl)-4-[(4-methoxyphenyl)sulfonyl]piperazine oxalate.
3. Exploration of the compound's potential as a therapeutic agent in other autoimmune diseases and B-cell malignancies.
4. Investigation of the compound's effects on other kinases and signaling pathways.
5. Development of new analogs of 1-(2-furylmethyl)-4-[(4-methoxyphenyl)sulfonyl]piperazine oxalate with improved selectivity and potency.
6. Investigation of the compound's pharmacokinetics and pharmacodynamics in animal models.
7. Clinical trials to evaluate the safety and efficacy of 1-(2-furylmethyl)-4-[(4-methoxyphenyl)sulfonyl]piperazine oxalate in humans.
8. Exploration of the compound's potential as a diagnostic tool for autoimmune diseases and B-cell malignancies.
9. Investigation of the compound's effects on the gut microbiome and its potential as a microbiome-modulating agent.
10. Investigation of the compound's potential as a neuroprotective agent in neurodegenerative diseases.
Synthesemethoden
The synthesis of 1-(2-furylmethyl)-4-[(4-methoxyphenyl)sulfonyl]piperazine oxalate involves the reaction of 4-methoxybenzenesulfonyl chloride with 1-(2-furylmethyl)piperazine in the presence of a base. The resulting intermediate is then reacted with oxalic acid to obtain the final product. The synthesis process is relatively simple and can be carried out in a laboratory setting.
Wissenschaftliche Forschungsanwendungen
The potential applications of 1-(2-furylmethyl)-4-[(4-methoxyphenyl)sulfonyl]piperazine oxalate in scientific research are vast. One of the primary areas of interest is its use as a BTK inhibitor in the treatment of autoimmune diseases such as rheumatoid arthritis, lupus, and multiple sclerosis. Studies have shown that the inhibition of BTK can reduce the production of autoantibodies and alleviate the symptoms of these diseases.
Another area of research is the use of 1-(2-furylmethyl)-4-[(4-methoxyphenyl)sulfonyl]piperazine oxalate in the treatment of B-cell malignancies such as chronic lymphocytic leukemia and mantle cell lymphoma. BTK is essential for the survival and proliferation of B-cell malignancies, and its inhibition can induce apoptosis and inhibit tumor growth.
Eigenschaften
IUPAC Name |
1-(furan-2-ylmethyl)-4-(4-methoxyphenyl)sulfonylpiperazine;oxalic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H20N2O4S.C2H2O4/c1-21-14-4-6-16(7-5-14)23(19,20)18-10-8-17(9-11-18)13-15-3-2-12-22-15;3-1(4)2(5)6/h2-7,12H,8-11,13H2,1H3;(H,3,4)(H,5,6) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DSHRWBGNWWNEEO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)S(=O)(=O)N2CCN(CC2)CC3=CC=CO3.C(=O)(C(=O)O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H22N2O8S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
426.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-Furan-2-ylmethyl-4-(4-methoxy-benzenesulfonyl)-piperazine |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.